3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclohexanone derivatives with appropriate reagents to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound shares a similar bicyclic structure but differs in the substitution pattern, leading to different chemical properties and applications.
1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid: Another related compound with a similar core structure but different functional groups, affecting its reactivity and uses.
Uniqueness
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclo structure. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-3-5-10(13-9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQMCXSYTJGSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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